4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound classified as an isoxazole derivative, which is part of a broader category of benzamide compounds. Isoxazoles are five-membered heterocyclic structures containing one nitrogen and one oxygen atom. This specific compound features a bromine atom at the para position of the benzamide ring and a p-tolyl-substituted isoxazole moiety linked via a methyl group to the nitrogen of the benzamide .
4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide falls under the category of heterocyclic compounds, specifically aromatic compounds due to its benzene ring structure. It is also classified as an antimicrobial agent and is being investigated for its potential therapeutic applications in treating various diseases .
The synthesis of 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can be achieved through several methods, including:
The reaction conditions must be optimized for high yield and purity, often requiring specific temperatures, solvents, and catalysts. For example, using potassium permanganate or chromium trioxide for oxidation reactions can enhance yields significantly.
The molecular formula of 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is CHBrNO. The structure comprises:
The compound's molecular weight is approximately 305.20 g/mol. The presence of the bromine atom significantly influences its reactivity and potential biological activity .
4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can participate in various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. Substitution reactions may utilize nucleophiles such as amines or thiols under appropriate conditions.
The mechanism of action for 4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with biological targets, potentially including enzymes or receptors involved in disease pathways. For instance, studies suggest that derivatives of this compound may inhibit fibroblast growth factor receptor 1, impacting cell proliferation and survival in cancer models .
In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against non-small cell lung cancer cell lines, indicating their potential as therapeutic agents .
4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically appears as a solid at room temperature with specific melting points that vary based on purity.
The compound is characterized by its solubility in organic solvents and stability under standard laboratory conditions. Its reactivity profile is influenced by the presence of the bromine atom and the functional groups attached to the benzamide and isoxazole rings.
Relevant data include:
4-bromo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal research, highlighting its importance in developing new therapeutic strategies.
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0